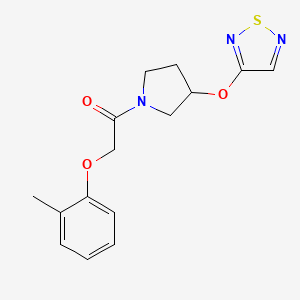

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one

Description

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-11-4-2-3-5-13(11)20-10-15(19)18-7-6-12(9-18)21-14-8-16-22-17-14/h2-5,8,12H,6-7,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGGPZMXLWYNGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC(C2)OC3=NSN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or other sulfur-containing reagents.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an intermediate compound.

Incorporation of the o-Tolyloxy Group: The o-tolyloxy group can be attached through etherification reactions, often involving the reaction of an o-tolyl alcohol with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Chiral Auxiliary Approach

The use of chiral auxiliaries allows precise stereochemical control during synthesis. This method has been successfully adapted for similar thiadiazole-containing compounds, where the auxiliary is attached to the starting material to direct the reaction pathway.

Cyclization Under Neutral Conditions

Neutral conditions (e.g., using EDCI) enable cyclization via a two-step process:

-

Hydrogen sulfide transfer from the precursor to EDCI.

-

Cyclization of the resulting diimide to form the oxadiazole ring. Calculations indicate this pathway has a low activation energy (7.92 kcal/mol), ensuring efficient product formation .

| Synthesis Method | Key Features | Advantages |

|---|---|---|

| Transaminase-mediated | Enzymatic catalysis, high enantioselectivity | Efficient, scalable |

| Chiral auxiliary | Stereochemical control | High purity, reduced side products |

| Neutral cyclization (EDCI) | Two-step process, low activation energy | Mild conditions, high yield |

Reaction Mechanisms

The compound’s reactivity is influenced by its thiadiazole and ether functionalities. Key mechanisms include:

Acidic/Basic Hydrolysis

The ether linkage in the molecule is susceptible to hydrolysis under acidic or basic conditions , leading to cleavage of the oxygen bridge. For example:

-

Acidic hydrolysis : Protonation of the ether oxygen facilitates nucleophilic attack by water.

-

Basic hydrolysis : Deprotonation of the pyrrolidine nitrogen may activate the ether for cleavage.

Nucleophilic Substitution

Thiadiazole rings can act as leaving groups under specific conditions. For instance, substitution reactions at the thiadiazole position may occur via:

-

Electrophilic activation : Generation of a leaving group (e.g., via oxidation).

-

Nucleophilic attack : Replacement by an incoming nucleophile (e.g., amines, alcohols).

Oxidation of Thiadiazole

The thiadiazole ring is prone to oxidation, potentially forming disulfide bonds or other oxidized derivatives. This reactivity is critical for designing downstream functionalization steps.

Chemical Reactivity and Functional Groups

The compound’s structural features dictate its reactivity:

Thiadiazole Ring

-

Electrophilic nature : The ring can participate in cycloaddition reactions (e.g., Diels-Alder) or act as a leaving group.

-

Coordination chemistry : Potential for metal binding due to sulfur and nitrogen atoms.

Ether Linkage

-

Stability : Resistant to mild conditions but cleaves under strong acids/bases.

-

Reactivity : Can undergo alkylation or acylation depending on the solvent system.

Pyrrolidine Group

-

Basicity : The nitrogen in pyrrolidine may act as a nucleophile or participate in hydrogen bonding.

-

Stability : Less reactive than the thiadiazole but contributes to the molecule’s lipophilicity.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties, often targeting bacterial enzymes or membranes.

Anti-Inflammatory Effects

The molecule’s ability to modulate inflammatory pathways (e.g., via thiadiazole-mediated interactions) aligns with research into anti-inflammatory agents.

Cancer Therapy

Structural similarities to known anticancer thiadiazoles suggest potential for inhibiting kinase or enzyme targets.

Scientific Research Applications

Chemistry

In the field of chemistry, 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one is used as a building block for synthesizing other complex organic molecules. Its reactivity allows it to participate in various chemical reactions such as oxidation, reduction, and substitution. The compound can be oxidized to introduce new functional groups or modified through reduction reactions to yield simpler derivatives. Substitution reactions can lead to the creation of diverse derivatives with varying chemical properties.

Biology

Biologically, this compound has shown significant potential in influencing various biochemical pathways. Studies indicate that it can bind to specific enzymes or receptors, making it a candidate for drug development aimed at treating diseases at the molecular level. Its ability to modulate biological activities suggests applications in pharmacology and biochemistry.

Medicine

In the medical field, this compound is being investigated for its therapeutic properties. Preliminary research indicates that it may possess antimicrobial activity against bacteria and fungi. Additionally, its structural characteristics suggest potential anticancer properties, as compounds with similar structures have demonstrated efficacy against various cancer cell lines. The compound's interactions with biological targets could lead to the development of new medications for chronic diseases and infections.

Industry

From an industrial perspective, this compound may serve as a precursor in the synthesis of specialty chemicals and materials. Its unique structure allows it to be utilized in developing polymers or other chemical products that require specific functional groups for enhanced performance.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria. The presence of thiadiazole rings is particularly noteworthy due to their established antimicrobial activity .

Anticancer Potential

Several studies have explored the anticancer potential of thiadiazole-containing compounds. For example, research indicates that compounds structurally related to this compound exhibit antiproliferative effects against human cancer cell lines . This suggests that further exploration into its mechanism of action could yield promising results for cancer therapeutics.

Neuroprotective Effects

Emerging studies suggest that thiadiazole derivatives may possess neuroprotective properties by modulating neuroinflammatory responses and oxidative stress . This opens avenues for research into treatments for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

1-(3-(1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(p-tolyloxy)ethan-1-one: A similar compound with a different substitution pattern on the aromatic ring.

1-(3-(1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(m-tolyloxy)ethan-1-one: Another analog with a different position of the tolyloxy group.

Uniqueness

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various research and industrial applications.

Biological Activity

1-(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethan-1-one is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a pyrrolidine ring linked to a thiadiazole moiety, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 290.34 g/mol. The compound's structure can be described as follows:

| Component | Structure Description |

|---|---|

| Thiadiazole Moiety | A five-membered ring containing two nitrogen atoms and three carbon atoms. |

| Pyrrolidine Ring | A five-membered ring with one nitrogen atom. |

| Tolyloxy Group | An aromatic ether group that enhances lipophilicity and biological interactions. |

Biological Activity Overview

Research into the biological activity of similar thiadiazole-containing compounds suggests potential applications in various therapeutic areas, including:

- Antitumor Activity : Compounds with thiadiazole structures have shown promise in inhibiting cancer cell growth, particularly against breast cancer and other malignancies. For instance, studies on related pyrazole derivatives indicate significant cytotoxic effects against cancer cell lines, suggesting that similar mechanisms may be applicable to our compound of interest .

- Antimicrobial Properties : Thiadiazole derivatives are often explored for their antibacterial and antifungal activities. The presence of the pyrrolidine ring may enhance these effects by improving the compound's ability to penetrate microbial membranes .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in cancer proliferation or microbial resistance.

- Cell Cycle Disruption : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle, leading to increased rates of cell death .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiadiazole derivatives:

-

Cytotoxicity Studies :

- A study on thiadiazole derivatives demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and MDA-MB-231 cell lines, with IC50 values indicating potent activity .

- Another study evaluated the synergistic effects of thiadiazole-based compounds combined with established chemotherapeutics like doxorubicin, enhancing overall efficacy against resistant cancer cell lines.

- Antimicrobial Efficacy :

Q & A

Q. What are the key synthetic routes for preparing this compound, and what challenges are associated with the introduction of the 1,2,5-thiadiazol-3-yloxy moiety?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of pyrrolidine at the 3-position. A critical step is the nucleophilic substitution between 1,2,5-thiadiazol-3-ol and a halogenated pyrrolidine precursor under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Challenges include:

- Regioselectivity control : Competing reactions at other pyrrolidine positions require careful temperature modulation.

- Thiadiazol stability : The 1,2,5-thiadiazole ring is prone to hydrolysis under acidic conditions; anhydrous environments are essential.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) effectively removes regioisomers .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized to resolve overlapping signals in the pyrrolidine and o-tolyloxy regions?

Methodological Answer:

- 2D NMR techniques : Use HSQC (heteronuclear single quantum coherence) to correlate ¹H and ¹³C signals, resolving overlapping protons in the pyrrolidine ring (δ 3.5–4.5 ppm) and o-tolyloxy group (δ 6.5–7.5 ppm).

- Variable-temperature NMR : Cooling the sample to 263 K reduces conformational exchange broadening in the pyrrolidine moiety .

- Solvent selection : Deuterated DMSO-d₆ enhances signal splitting due to its polar aprotic nature, improving resolution of oxygen-linked protons .

Q. What crystallographic strategies are recommended for determining the absolute configuration of the chiral centers?

Methodological Answer:

- SHELXL refinement : Employ the SHELX suite for small-molecule refinement. Use the Flack parameter to determine absolute configuration via resonant scattering (Cu-Kα radiation recommended) .

- Data quality : Collect high-resolution data (<1.0 Å) to resolve disorder in the o-tolyloxy group.

- Twinned crystals : If twinning occurs (common with flexible pyrrolidine rings), use the TWIN/BASF commands in SHELXL for accurate modeling .

Q. Which chromatographic methods are most effective for separating regioisomers formed during etherification steps?

Methodological Answer:

- HPLC with chiral columns : Use a Chiralpak IA-3 column (3 µm particle size) with a hexane/isopropanol (85:15) mobile phase at 1.0 mL/min.

- Retention time optimization : Adjust isopropanol content (±5%) to resolve regioisomers with <0.5% purity differences.

- MS-coupled detection : Confirm identity via molecular ion peaks (e.g., m/z 375.12 for the target compound) .

Q. How should researchers address discrepancies between computational predictions and experimental observations regarding the molecule’s lowest-energy conformation?

Methodological Answer:

- Ring puckering analysis : Apply Cremer-Pople parameters (θ, φ) to quantify pyrrolidine distortion. Compare DFT-optimized geometries (B3LYP/6-31G*) with X-ray data to identify steric clashes from the o-tolyloxy group .

- Dynamic effects : Perform molecular dynamics simulations (300 K, explicit solvent) to assess flexibility ignored in static DFT models.

Advanced Research Questions

Q. What experimental approaches can differentiate between possible reaction mechanisms for the formation of the thiadiazole-pyrrolidine ether linkage?

Methodological Answer:

- Isotopic labeling : Use ¹⁸O-labeled 1,2,5-thiadiazol-3-ol to track oxygen transfer via mass spectrometry.

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated pyrrolidine precursors. A primary KIE (>2) suggests rate-limiting proton transfer in SN2 mechanisms.

- In situ IR monitoring : Detect intermediates like thiadiazole oxide (C=N-O stretch at 1630 cm⁻¹) to confirm nucleophilic attack pathways .

Q. How should researchers design temperature-dependent NMR studies to analyze ring puckering dynamics in the pyrrolidine moiety?

Methodological Answer:

- VT-NMR protocol : Acquire ¹H NMR spectra from 298 K to 193 K (increments of 20 K) in CD₂Cl₂. Monitor coalescence of diastereotopic protons (e.g., H2 and H5 of pyrrolidine).

- Activation energy calculation : Use the Eyring equation with coalescence temperatures to determine ΔG‡ for pseudorotation (typical range: 40–60 kJ/mol for similar compounds) .

Q. What strategies are effective in resolving contradictory bioactivity results between in vitro enzyme assays and cellular models?

Methodological Answer:

- Membrane permeability correction : Measure cellular uptake via LC-MS/MS and normalize activity data to intracellular concentration.

- Metabolite profiling : Identify oxidation byproducts (e.g., sulfoxide derivatives) using HRMS and test their inhibitory effects.

- Target engagement assays : Use CETSA (cellular thermal shift assay) to confirm binding in live cells, bypassing permeability artifacts .

Q. How can hybrid quantum mechanics/molecular mechanics (QM/MM) methods be applied to study the electronic effects of the o-tolyloxy substituent?

Methodological Answer:

- Model construction : Treat the thiadiazole-pyrrolidine core with QM (DFT, ωB97X-D/cc-pVDZ) and the o-tolyloxy group with MM (AMBER force field).

- Charge transfer analysis : Calculate electron density differences to quantify resonance-assisted hydrogen bonding between the ether oxygen and thiadiazole π-system.

- Reactivity prediction : Simulate transition states for nucleophilic attacks on the carbonyl group, correlating with Hammett σ values of substituents .

Q. What analytical workflows are recommended for identifying and quantifying oxidation byproducts formed during stability testing?

Methodological Answer:

- Forced degradation : Expose the compound to 3% H₂O₂ at 40°C for 72 hours.

- UPLC-PDA-ELSD : Use a C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid/acetonitrile gradient. Detect sulfoxide (Rt 6.2 min) and quinone (Rt 8.5 min) derivatives.

- Quantitation : Employ external calibration curves (1–100 µg/mL) with timolol maleate impurity standards as references (e.g., 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine, CAS 30165-96-9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.